molecular formula C26H29N5O2 B2364293 5-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile CAS No. 1274947-84-0

5-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile

Cat. No. B2364293
CAS RN: 1274947-84-0
M. Wt: 443.551
InChI Key: UFRXGKQGXSDMTP-ZYHFOOKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

This compound exhibits antioxidant activity due to its phenolic structure. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. Researchers are exploring its potential as a natural antioxidant in food preservation, cosmetics, and pharmaceutical formulations .

Anti-Inflammatory Effects

The compound’s structural features suggest anti-inflammatory properties. It may inhibit pro-inflammatory pathways and reduce inflammation-related disorders. Investigations into its effects on inflammatory markers and immune responses are ongoing .

Cancer Chemoprevention

Compounds with phenolic moieties often show promise in cancer prevention. Researchers are studying this compound’s ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Its potential as a chemopreventive agent warrants further investigation .

Photoprotective Applications

Given its phenolic and vinyl groups, this compound may have photoprotective properties. It could be used in sunscreens or other skin care products to shield against UV radiation-induced damage. Studies on its photostability and efficacy are essential for practical applications .

Material Science: Polymerization

The compound’s vinyl group makes it suitable for polymerization reactions. Researchers are exploring its use as a monomer in ring-opening polymerization (ROP) processes. By incorporating it into polymer chains, novel materials with tailored properties can be synthesized .

Biomedical Applications: Drug Delivery

Due to its unique structure, the compound could serve as a building block for drug delivery systems. Researchers are investigating its compatibility with biocompatible polymers to create drug-loaded nanoparticles or micelles. These systems can enhance drug solubility, stability, and targeted delivery .

González-Henríquez, C. M., Sarabia-Vallejos, M. A., & Rodríguez-Hernández, J. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(11), 551. DOI: 10.3390/polym9110551

properties

IUPAC Name

6-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-25(2,3)18-12-16(13-19(22(18)32)26(4,5)6)15-29-21-20(14-27)30-24(33)31(23(21)28)17-10-8-7-9-11-17/h7-13,15,32H,28H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPJPNCZHEMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile

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